molecular formula C20H19NO4S B11788272 Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11788272
M. Wt: 369.4 g/mol
InChI Key: JHVOPIDGSZALCN-UHFFFAOYSA-N
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Description

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxybenzyl group, a methylthiazolyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxybenzyl alcohol: This can be achieved through the methylation of benzyl alcohol using methanol and a suitable catalyst.

    Formation of 2-methoxybenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.

    Synthesis of 2-methylthiazol-4-yl benzoic acid: This involves the reaction of 2-methylthiazole with benzoic acid under acidic conditions.

    Esterification: The final step involves the esterification of 2-methylthiazol-4-yl benzoic acid with 2-methoxybenzyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2-methoxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate: Similar compounds include those with variations in the methoxybenzyl or methylthiazolyl groups.

    Methyl 2-((2-hydroxybenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate: This compound has a hydroxy group instead of a methoxy group.

    Methyl 2-((2-methoxybenzyl)oxy)-5-(2-ethylthiazol-4-yl)benzoate: This compound has an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H19NO4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[(2-methoxyphenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C20H19NO4S/c1-13-21-17(12-26-13)14-8-9-19(16(10-14)20(22)24-3)25-11-15-6-4-5-7-18(15)23-2/h4-10,12H,11H2,1-3H3

InChI Key

JHVOPIDGSZALCN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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